Ethyl 4-cyclopropyl-2-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 4-cyclopropyl-2-methylthiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyclopropyl-2-methylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea or its derivatives . This reaction proceeds under mild conditions and results in the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which is more efficient and yields higher overall product compared to traditional multi-step methods . The use of solid acid catalysts or radical initiators can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyclopropyl-2-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Ethyl 4-cyclopropyl-2-methylthiazole-5-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-cyclopropyl-2-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, influencing cellular processes and metabolic activities . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as ethyl 2-amino-4-methylthiazole-5-carboxylate and ethyl 2-substituted-4-methylthiazole-5-carboxylates .
Uniqueness
Ethyl 4-cyclopropyl-2-methylthiazole-5-carboxylate is unique due to its cyclopropyl and methyl substitutions, which confer distinct chemical and biological properties. These structural features can enhance its stability, reactivity, and potential biological activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
ethyl 4-cyclopropyl-2-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H13NO2S/c1-3-13-10(12)9-8(7-4-5-7)11-6(2)14-9/h7H,3-5H2,1-2H3 |
InChI Key |
WTUNCQRBRLJSSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C)C2CC2 |
Origin of Product |
United States |
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